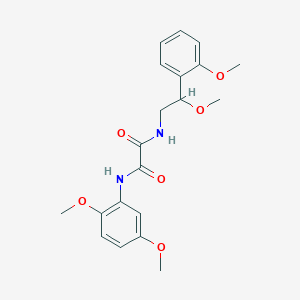
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, also known as DOMOX or 2C-G-5, is a synthetic compound that belongs to the phenethylamine class of psychoactive drugs. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. This compound has gained interest in scientific research due to its potential therapeutic properties and its unique chemical structure.
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
A novel synthetic approach has been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of related compounds in creating new chemical entities. This method is high yielding and simplifies the production of anthranilic acid derivatives and oxalamides, highlighting its importance in the synthesis of complex organic molecules (Mamedov et al., 2016).
Understanding Metabolism
The metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds has been extensively studied, identifying cytochrome P450 enzymes as crucial in their metabolic pathways. These studies contribute to our understanding of how such compounds are processed in biological systems, offering insights that could be relevant for the development of new drugs (Nielsen et al., 2017).
Material Science Applications
Research has also explored the polymerization of related compounds, leading to materials with unique properties such as carbonyl–aromatic π-stacked structures. These findings have implications for developing new materials with potential applications in various industries, from electronics to coatings (Merlani et al., 2015).
Propiedades
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-25-13-9-10-17(27-3)15(11-13)22-20(24)19(23)21-12-18(28-4)14-7-5-6-8-16(14)26-2/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZNLMMRSKENEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

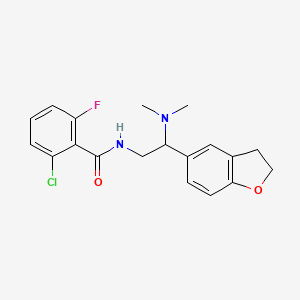
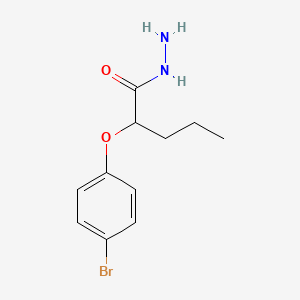
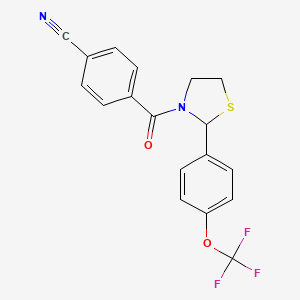
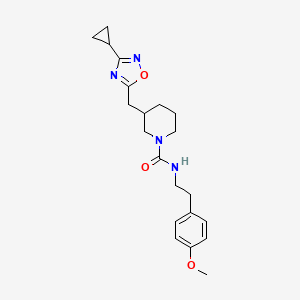
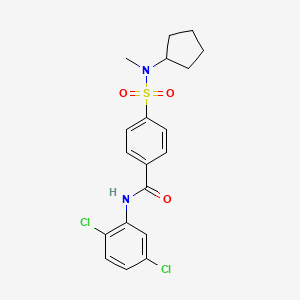
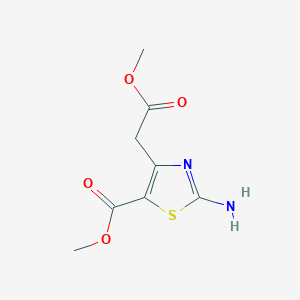


![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)
![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)
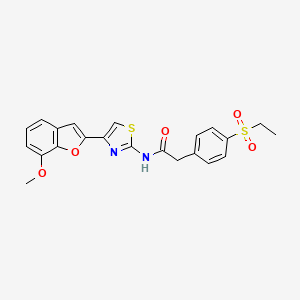
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2375437.png)
![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)
![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)